![molecular formula C20H32O2 B1236103 Eleganolone CAS No. 67880-32-4](/img/structure/B1236103.png)
Eleganolone
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Overview
Description
Eleganolone is a natural product found in Bifurcaria bifurcata, Cystoseira brachycarpa, and Cystoseira elegans with data available.
Scientific Research Applications
Neuroprotective Potential in Parkinson's Disease
Eleganolone has shown promise in the treatment of Parkinson's disease (PD). A study by Silva et al. (2021) found that eleganolone could reverse neurotoxicity induced by 6-hydroxydopamine in human cells. The neuroprotective effects were mediated through mitochondrial protection, reduction of oxidative stress, inflammation, and apoptosis, and inhibition of the NF-kβ pathway. This suggests eleganolone may be beneficial in neurodegenerative conditions and warrants further preclinical studies.
Pharmacophoric Deconvolution Strategy in Drug Discovery
In drug discovery, eleganolone has been identified through a novel strategy termed "pharmacophoric deconvolution." A study by Nardella et al. (2018) highlighted this approach, which combines differential analysis of 2D-NMR spectra with other techniques to accelerate the discovery of bioactive natural products. This study focused on eleganolone from Bifurcaria bifurcata, showcasing the efficiency of this method in natural product research.
Relaxing Activity on Intestinal Preparations
Eleganolone, along with another compound, elegandiol, has been studied for its effects on guinea-pig intestinal preparations. Pieta et al. (1995) reported that these compounds inhibited the contractile activities of acetylcholine and histamine on ileum musculature, suggesting a potential application in gastrointestinal disorders.
Total Synthesis of Elegan-Type Linear Diterpenes
The chemical synthesis of eleganolone has also been a subject of research. Li et al. (1998) achieved the first total syntheses of elegan-type linear diterpenes, including eleganolone, through a process starting from (E,E)-farnesol. This research contributes to the field of organic chemistry and provides a basis for the large-scale production of eleganolone for further studies.
Discovery of Novel Diterpenes in Brown Algae
Research into the chemical composition of brown algae has led to the discovery of new compounds related to eleganolone. Hougaard et al. (1991) isolated three new diterpenes from Bifurcaria bifurcata, all formally derived from eleganolone. This expands the understanding of the chemical diversity in marine organisms and opens up new avenues for research.
properties
CAS RN |
67880-32-4 |
---|---|
Molecular Formula |
C20H32O2 |
Molecular Weight |
304.5 g/mol |
IUPAC Name |
(6E,10E,14E)-16-hydroxy-2,6,10,14-tetramethylhexadeca-2,6,10,14-tetraen-4-one |
InChI |
InChI=1S/C20H32O2/c1-16(2)14-20(22)15-19(5)11-7-9-17(3)8-6-10-18(4)12-13-21/h8,11-12,14,21H,6-7,9-10,13,15H2,1-5H3/b17-8+,18-12+,19-11+ |
InChI Key |
HJFXJURSUUYZPR-GDVLXBNMSA-N |
Isomeric SMILES |
CC(=CC(=O)C/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)C |
SMILES |
CC(=CC(=O)CC(=CCCC(=CCCC(=CCO)C)C)C)C |
Canonical SMILES |
CC(=CC(=O)CC(=CCCC(=CCCC(=CCO)C)C)C)C |
synonyms |
eleganolone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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